molecular formula C5H6BrClN2 B13594027 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole

Cat. No.: B13594027
M. Wt: 209.47 g/mol
InChI Key: YDUSBCMIGVOVEX-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole typically involves the halogenation of 1,5-dimethylimidazole. One common method is the bromination of 1,5-dimethylimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,2-dimethyl-1H-imidazole
  • 2-chloro-1,5-dimethyl-1H-imidazole
  • 4-chloro-2,5-dimethyl-1H-imidazole

Uniqueness

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

4-bromo-2-chloro-1,5-dimethylimidazole

InChI

InChI=1S/C5H6BrClN2/c1-3-4(6)8-5(7)9(3)2/h1-2H3

InChI Key

YDUSBCMIGVOVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)Cl)Br

Origin of Product

United States

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